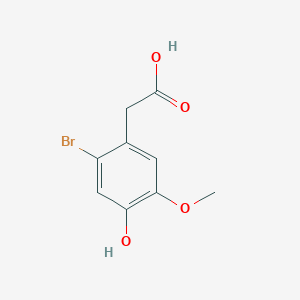

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9BrO4 and a molecular weight of 261.07 g/mol . It is a derivative of phenylacetic acid, characterized by the presence of bromine, hydroxyl, and methoxy groups on the aromatic ring. This compound is commonly used in scientific research, particularly in the fields of chemistry and biology .

Métodos De Preparación

The synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:

Bromination: 4-Hydroxy-5-methoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major products formed from these reactions include substituted derivatives, oxidized products, and reduced alcohols .

Aplicaciones Científicas De Investigación

Synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid

The synthesis of this compound typically involves the reaction of m-bromoacetophenone with glyoxylic acid in an alkaline medium. The process includes several steps:

- Condensation Reaction : The initial step involves the condensation of m-bromoacetophenone and glyoxylic acid to form a hydroxyl intermediate.

- Acidification : The intermediate is then acidified to yield the desired bromo compound.

- Reduction : A reducing agent is used to convert the intermediate into this compound.

This method is noted for its simplicity, higher yields, and use of readily available reagents, making it advantageous for large-scale production .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features suggest that it may exhibit biological activities similar to other phenolic compounds.

Analytical Chemistry

This compound has been identified as a significant metabolite in the analysis of psychoactive substances such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine). In a study analyzing urine samples from users of 2C-B, it was found that 4-bromo-2,5-dimethoxyphenylacetic acid accounted for 73% of the total metabolites detected . This highlights its relevance in toxicology and forensic science.

Case Study 1: Metabolite Analysis in Toxicology

A study published in PubMed analyzed urine samples from individuals who had consumed 2C-B. The researchers utilized gas chromatography/mass spectrometry to identify various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid. This research underscores the importance of understanding metabolic pathways for substances with hallucinogenic properties .

| Metabolite | Percentage Detected |

|---|---|

| 4-Bromo-2,5-dimethoxyphenylacetic acid | 73% |

| 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid | 13% |

| 4-Bromo-2,5-dimethoxyphenylethyl alcohol | 4.5% |

Case Study 2: Phytotoxicity Research

Research conducted on phytotoxins revealed that compounds related to phenylacetic acids exhibited varying degrees of pathogenicity against plant species. While this particular study did not focus exclusively on this compound, it contributes to understanding how similar compounds interact with biological systems .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding .

Comparación Con Compuestos Similares

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid can be compared with other similar compounds, such as:

4-Hydroxy-5-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-Bromo-4-hydroxyphenylacetic acid: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.

2-Bromo-5-methoxyphenylacetic acid: Lacks the hydroxyl group, influencing its chemical reactivity and biological properties.

The uniqueness of this compound lies in the combination of bromine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties .

Actividad Biológica

2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (C₉H₉BrO₄) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes bromine, hydroxy, and methoxy groups, which are pivotal in influencing its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The compound has a molecular weight of 261.07 g/mol and is characterized by the following functional groups:

- Bromo group : Enhances lipophilicity and may facilitate interactions with biological membranes.

- Hydroxy group : Can participate in hydrogen bonding, crucial for receptor binding.

- Methoxy group : Influences the electronic properties of the molecule, potentially affecting its biological activity.

Research indicates that this compound interacts with various biological targets through:

- Hydrogen bonding : The hydroxy group can form hydrogen bonds with receptor sites.

- Halogen bonding : The bromine atom may engage in unique interactions that enhance binding affinity to certain proteins.

Antimicrobial Activity

A study highlighted the antimicrobial properties of bromophenols, including derivatives like this compound. This compound demonstrated significant efficacy against a range of pathogens, suggesting its potential as an antimicrobial agent .

Comparative Analysis

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Bromo-5-methoxybenzoic acid | 4697-62-5 | Lacks acetic acid side chain |

| 2-Bromo-4,5-dimethoxyphenylacetic acid | 181517-98-6 | Contains an additional methoxy group |

| This compound | 181517-98-6 | Hydroxy group replaces one methoxy group |

| 2-Bromo-4-hydroxyphenylacetic acid | 88491-44-5 | Lacks methoxy substituent |

| 2-Bromo-4,5-diethoxyphenylacetic acid | 100388-17-8 | Contains ethoxy groups instead of methoxy |

This table illustrates the unique position of this compound within a class of compounds that share structural similarities but differ in functional groups and potential activities.

Case Studies

- Antimicrobial Efficacy : A study examined the effects of various bromophenols on microbial growth, revealing that compounds similar to this compound exhibited promising results against fungi and bacteria .

- Therapeutic Potential : Research into phenolic compounds has indicated that modifications on the phenolic ring can enhance therapeutic efficacy. The specific substitution pattern in this compound may lead to improved interactions with biological targets compared to other derivatives.

Propiedades

IUPAC Name |

2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCVKEBRBISILO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.